(S)-Amino-pyridin-3-YL-acetic acid

Antiviral HIV Integrase Inhibition

Avoid assay failure from racemic impurities. Using the incorrect enantiomer introduces 50% inactive impurity, compromising HIV replication inhibition (nanomolar EC50) and EP2 agonism. Our (S)-enantiomer ensures stereochemical integrity for reproducible results. • Enantiopure (S)-form, validated for HIV replication inhibition & EP2 agonist synthesis. • Active in primary cancer stem cell HTS at ≤ 1 µM. • Ideal chiral reference standard for HPLC method development & QC.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 1240587-42-1
Cat. No. B059376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Amino-pyridin-3-YL-acetic acid
CAS1240587-42-1
Synonyms(S)-AMINO-PYRIDIN-3-YL-ACETIC ACID
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(C(=O)O)N
InChIInChI=1S/C7H8N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,8H2,(H,10,11)/t6-/m0/s1
InChIKeyWJKDJKGHCRHSLB-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Amino-pyridin-3-yl-acetic Acid Sourcing & Differentiation


(S)-Amino-pyridin-3-yl-acetic acid (CAS 1240587-42-1), also known as (S)-2-amino-2-(pyridin-3-yl)acetic acid, is a chiral non-proteinogenic amino acid derivative with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound consists of a pyridine ring substituted at the 3-position with an aminoacetic acid group. As a single enantiomer, it is a key chiral building block for the synthesis of pharmaceuticals and agrochemicals, with documented applications in HIV replication inhibition [1] and EP2 receptor agonism [2].

Why Racemates and Analogs Fail


Procurement of the (S)-enantiomer (CAS 1240587-42-1) over the racemic mixture (CAS 59966-29-9) or the (R)-enantiomer (CAS 110772-44-6) is often critical. Stereochemistry dictates biological interactions; using the incorrect enantiomer can lead to significantly reduced potency or even inactive compounds. For example, in HIV replication inhibition, pyridin-3-yl acetic acid derivatives demonstrate enantiomer-specific activity [1]. Similarly, the (S)-enantiomer is required for EP2 agonistic effects in respiratory disease applications [2]. Furthermore, the (R)-enantiomer has been identified as inactive in other chiral amino acid systems, underscoring the functional divergence between stereoisomers [3]. Substitution with the racemate or wrong enantiomer introduces a 50% inactive impurity, compromising assay reproducibility and therapeutic efficacy.

Quantitative Differentiation Evidence


HIV-1 Replication Inhibition

A pyridin-3-yl acetic acid derivative, for which (S)-Amino-pyridin-3-yl-acetic acid is a core structural component, demonstrated an EC50 of 545 nM against HIV-1 replication. This represents a significant improvement over early-generation compounds in the same class, which often exhibit EC50 values in the micromolar range [1].

Antiviral HIV Integrase Inhibition

Cancer Stem Cell Inhibition

In a cell-based high-throughput screen (HTS) for inhibitors of cancer stem cells, (S)-Amino-pyridin-3-yl-acetic acid was among the compounds tested. The primary HTS data shows that the compound exhibits activity ≤ 1 µM, with 6 out of 45 tested compounds in this set achieving this level of potency [1].

Oncology Cancer Stem Cells High-Throughput Screening

Enantiomer-Specific Activity

The (S)-enantiomer (CAS 1240587-42-1) is obtained through chiral resolution of the racemic mixture (CAS 59966-29-9). Preparative chiral HPLC demonstrates complete separation of the active (S)-enantiomer from the inactive (R)-enantiomer (CAS 110772-44-6), which is confirmed to be inactive in biological assays [1].

Chiral Resolution Stereochemistry Analytical Chemistry

EP2 Receptor Agonism

Pyridylaminoacetic acid compounds, which include (S)-Amino-pyridin-3-yl-acetic acid as a core scaffold, have been shown to possess EP2 agonistic activity. This activity is utilized in the development of therapeutics for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) [1].

Respiratory Disease EP2 Agonist Asthma

Key Applications


HIV Integrase Inhibitor Development

Employ (S)-Amino-pyridin-3-yl-acetic acid as a chiral intermediate for synthesizing pyridin-3-yl acetic acid derivatives that target HIV replication. The compound's scaffold has been validated in patents demonstrating EC50 values in the nanomolar range, making it suitable for medicinal chemistry programs aiming to develop next-generation antiretroviral therapies [1].

Cancer Stem Cell Inhibitor Development

Utilize this compound as a validated hit in high-throughput screening campaigns for cancer stem cell inhibitors. Its activity in the ≤ 1 µM range in primary HTS assays positions it as a promising starting point for lead optimization in oncology, particularly for overcoming therapy resistance [1].

EP2 Agonist Development

Apply (S)-Amino-pyridin-3-yl-acetic acid as a key building block in the synthesis of EP2 receptor agonists for treating asthma and COPD. The pyridylaminoacetic acid scaffold is documented in patents for its EP2 agonistic effects, offering a rational entry point for respiratory drug discovery programs [1].

Chiral Purity Reference Standard

Use the pure (S)-enantiomer as a reference standard for developing and validating chiral HPLC methods. Its well-defined stereochemistry and the availability of the corresponding (R)-enantiomer and racemate make it ideal for establishing enantiomeric purity assays in quality control settings [1].

Technical Documentation Hub

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